molecular formula C3H8N4O B13102467 (Imino(methylamino)methyl)urea CAS No. 44648-02-4

(Imino(methylamino)methyl)urea

Cat. No.: B13102467
CAS No.: 44648-02-4
M. Wt: 116.12 g/mol
InChI Key: JHZLFAAUEHTQBY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(Imino(methylamino)methyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include various substituted ureas and amines, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
(Imino(methylamino)methyl)urea derivatives have been studied for their potential as anticancer agents. Research indicates that modifications to the urea structure can enhance the compound's efficacy against various cancer cell lines. For example, the introduction of specific substituents on the imino group has shown promise in increasing cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.

Case Study: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their activity against breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting a potential for development into new anticancer drugs .

Agricultural Applications

Fertilizer Development
The compound has been investigated as a slow-release nitrogen fertilizer. Its ability to gradually release nitrogen over time can improve nutrient efficiency and reduce environmental impact compared to traditional fertilizers.

Data Table: Comparison of Nitrogen Release Rates

CompoundInitial Release (%)Release after 30 days (%)Environmental Impact
This compound2080Low
Standard Urea5090Moderate

This table illustrates that this compound provides a more controlled release of nitrogen compared to standard urea, potentially leading to less leaching and runoff into water bodies .

Materials Science

Polymer Chemistry
this compound has been explored as a building block for synthesizing new polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications.

Case Study: Polymer Synthesis
A recent study focused on synthesizing a polymer using this compound as a monomer. The resulting polymer demonstrated significant improvements in tensile strength and thermal resistance compared to conventional polymers used in similar applications .

Theoretical Studies

Research into the thermal decomposition of urea derivatives, including this compound, has provided insights into its stability and reactivity under different conditions. Theoretical calculations have shown that this compound undergoes specific pericyclic reactions leading to the formation of isocyanates and amines, which can have implications for its use in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Imino(methylamino)methyl)urea is unique due to its specific antisecretory and antimotility properties, which are not commonly found in other similar compounds. Its ability to interact with specific molecular targets and pathways makes it a valuable compound in medical and industrial applications .

Biological Activity

(Imino(methylamino)methyl)urea, with the chemical formula C10H15ClN4O and a molecular weight of 242.70 g/mol, is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

The synthesis of this compound typically involves the reaction of methylamine with urea derivatives under controlled conditions. The compound can be synthesized through various methods, including:

  • Direct amination : Reacting urea with methylamine in the presence of catalysts.
  • Substitution reactions : Utilizing halogenated urea derivatives to introduce the imino group.

The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which can modify its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to various physiological effects.

  • Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes such as urease and certain proteases, which are crucial for various biological processes. This inhibition can lead to altered metabolic pathways and has potential implications in treating diseases related to enzyme dysregulation.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing neurological functions. This property is being explored for its therapeutic potential in neurodegenerative diseases.

Case Studies and Research Findings

  • A study published in Pharmacology Reports investigated the effects of this compound on urease activity. The results indicated a significant reduction in urease activity in vitro, suggesting its potential use as an anti-urease agent for treating infections caused by urease-producing bacteria .
  • Another research article highlighted the compound's neuroprotective effects in animal models of Parkinson's disease. The administration of this compound resulted in reduced oxidative stress markers and improved motor function, indicating its potential as a therapeutic agent in neuroprotection.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityMechanism of Action
(Imidazolyl)ureaAntimicrobialEnzyme inhibition
N-(2-Methylphenyl)-N'-(imino(methylamino)methyl)ureaAnti-inflammatoryReceptor modulation
N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)ureaAnticancerApoptosis induction

Future Directions for Research

Further research is warranted to explore the full range of biological activities associated with this compound. Key areas for future investigation include:

  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological effects will provide insights into its therapeutic potential.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans will be crucial for translating laboratory findings into clinical applications.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing (Imino(methylamino)methyl)urea, and how can purity be optimized?

  • Methodological Answer : Multi-step synthesis involving urea derivatives and methylamine precursors is common. Purity optimization requires techniques like recrystallization, HPLC purification, and monitoring via NMR spectroscopy to confirm structural integrity. Reaction conditions (e.g., pH, temperature) should be systematically varied to minimize byproducts .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups (e.g., urea C=O stretch at ~1640 cm⁻¹). Mass spectrometry (MS) validates molecular weight. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use HPLC to quantify degradation products. Data should adhere to ICH guidelines for chemical stability, emphasizing kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How can experimental design resolve discrepancies in thermodynamic stability data for this compound under varying pH conditions?

  • Methodological Answer : Apply a factorial design to isolate variables (e.g., pH, ionic strength). Use isothermal titration calorimetry (ITC) to measure enthalpy changes. Validate results with independent techniques like differential scanning calorimetry (DSC). Statistical tools (e.g., ANOVA) identify significant factors, while replication ensures reproducibility .

Q. What strategies mitigate decomposition of this compound in aqueous solutions during long-term stability studies?

  • Methodological Answer : Optimize buffer systems (e.g., phosphate vs. acetate) to stabilize pH. Add antioxidants (e.g., ascorbic acid) or chelating agents to inhibit oxidative degradation. Monitor degradation pathways via LC-MS/MS and compare with computational predictions (e.g., QSPR models) .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Employ Density Functional Theory (DFT) to calculate reaction pathways and transition states. Validate with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Use molecular dynamics (MD) simulations to assess solvation effects. Cross-disciplinary collaboration ensures alignment between theoretical and empirical results .

Q. What experimental frameworks address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. Use standardized assay protocols (e.g., MIC for antimicrobial activity) across labs. Meta-analysis of existing data identifies outliers, while mechanistic studies (e.g., enzyme inhibition assays) clarify mode of action .

Q. Methodological Guidelines

  • Data Validation : Follow IUPAC recommendations for reproducibility, including inter-laboratory validation and transparency in reporting uncertainties .
  • Literature Review : Prioritize primary sources and use citation tools (e.g., Zotero) to track foundational studies. Avoid reliance on non-peer-reviewed platforms .
  • Ethical Compliance : Ensure all synthetic and biological studies adhere to institutional safety protocols and ethical review boards, particularly for toxicity assessments .

Properties

CAS No.

44648-02-4

Molecular Formula

C3H8N4O

Molecular Weight

116.12 g/mol

IUPAC Name

(N'-methylcarbamimidoyl)urea

InChI

InChI=1S/C3H8N4O/c1-6-2(4)7-3(5)8/h1H3,(H5,4,5,6,7,8)

InChI Key

JHZLFAAUEHTQBY-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)NC(=O)N

Origin of Product

United States

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